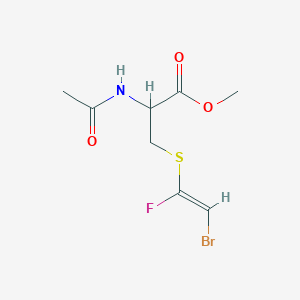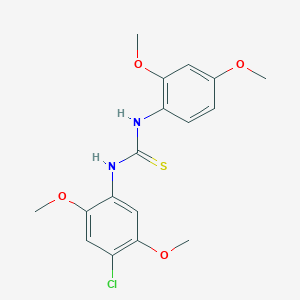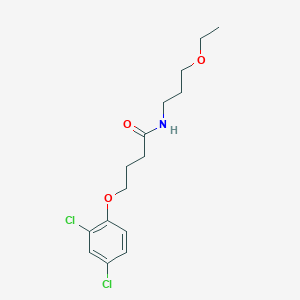
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester, also known as BFA, is a small molecule inhibitor that has been widely used in scientific research to study intracellular trafficking and protein secretion. BFA is a synthetic compound that was first described in the 1980s and has since become an important tool in cell biology and biochemistry.
Mécanisme D'action
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester inhibits the activity of ARF by binding to a specific site on the protein. This binding prevents ARF from interacting with its target proteins, which leads to the disruption of vesicular transport. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been shown to cause the redistribution of Golgi proteins to the endoplasmic reticulum (ER), which results in the disruption of protein secretion.
Biochemical and Physiological Effects:
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been shown to have a number of biochemical and physiological effects. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been shown to cause the redistribution of Golgi proteins to the ER, which results in the disruption of protein secretion. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has also been shown to cause the accumulation of vesicles in the ER, which leads to ER stress. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been shown to inhibit the growth of cancer cells, which makes it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has a number of advantages for use in lab experiments. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester is a small molecule inhibitor that is easy to use and has a well-characterized mechanism of action. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been shown to be effective in a variety of cell types and has been used in a wide range of experimental systems. However, there are also limitations to the use of N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester in lab experiments. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester can be toxic to cells at high concentrations, which can limit its use in certain experiments. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester can also have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for the use of N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester in scientific research. One area of interest is the development of new N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester analogs that have improved potency and selectivity. Another area of interest is the use of N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester in combination with other inhibitors to study the regulation of vesicular transport. Finally, there is interest in the use of N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester as a potential anti-cancer agent, and further studies are needed to explore this potential application.
Méthodes De Synthèse
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester is synthesized by a multi-step process that involves the reaction of various chemical compounds. The synthesis of N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This compound is then reacted with methyl iodide to form N-acetyl-L-cysteine methyl ester. The final step involves the reaction of N-acetyl-L-cysteine methyl ester with 2-bromo-1-fluoroethene to form N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester.
Applications De Recherche Scientifique
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been widely used in scientific research to study intracellular trafficking and protein secretion. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester works by inhibiting the activity of a protein called ADP-ribosylation factor (ARF), which is involved in the regulation of vesicular transport. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been used to study the Golgi apparatus, a cellular organelle involved in the processing and sorting of proteins.
Propriétés
Numéro CAS |
102516-57-4 |
|---|---|
Nom du produit |
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester |
Formule moléculaire |
C8H11BrFNO3S |
Poids moléculaire |
300.15 g/mol |
Nom IUPAC |
methyl 2-acetamido-3-[(E)-2-bromo-1-fluoroethenyl]sulfanylpropanoate |
InChI |
InChI=1S/C8H11BrFNO3S/c1-5(12)11-6(8(13)14-2)4-15-7(10)3-9/h3,6H,4H2,1-2H3,(H,11,12)/b7-3+ |
Clé InChI |
SHUNLFZVSABWSW-XVNBXDOJSA-N |
SMILES isomérique |
CC(=O)NC(CS/C(=C/Br)/F)C(=O)OC |
SMILES |
CC(=O)NC(CSC(=CBr)F)C(=O)OC |
SMILES canonique |
CC(=O)NC(CSC(=CBr)F)C(=O)OC |
Synonymes |
methyl 2-acetamido-3-[(E)-2-bromo-1-fluoro-ethenyl]sulfanyl-propanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216483.png)
![4-bromo-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216484.png)
![2,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216485.png)
![2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216486.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B216489.png)
![N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B216495.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B216497.png)

![2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B216499.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B216500.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B216501.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B216502.png)
![4-{[(4-methoxyphenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide](/img/structure/B216504.png)